4-azido-1-nitro-2-(trifluoromethyl)benzene
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Overview
Description
4-azido-1-nitro-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of an azido group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound exhibits unique physical and chemical properties, making it a significant subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-1-nitro-2-(trifluoromethyl)benzene typically involves the nitration of 2-(trifluoromethyl)aniline followed by diazotization and subsequent azidation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, sodium nitrite for diazotization, and sodium azide for azidation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-azido-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Copper(I) catalysts for azide-alkyne cycloaddition.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products Formed
Reduction: 4-amino-1-nitro-2-(trifluoromethyl)benzene.
Substitution: Triazole derivatives.
Oxidation: Oxidized aromatic compounds.
Scientific Research Applications
4-azido-1-nitro-2-(trifluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of complex organic molecules and polymers.
Biology: In the study of azide-alkyne cycloaddition reactions, which are useful in bioconjugation techniques.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-azido-1-nitro-2-(trifluoromethyl)benzene involves its functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The nitro group can participate in redox reactions, while the trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-azido-1-nitrobenzene: Lacks the trifluoromethyl group, resulting in different electronic properties.
4-nitro-2-(trifluoromethyl)aniline: Contains an amino group instead of an azido group, leading to different reactivity.
4-azido-2-(trifluoromethyl)phenol: Contains a hydroxyl group, affecting its chemical behavior.
Uniqueness
4-azido-1-nitro-2-(trifluoromethyl)benzene is unique due to the combination of its azido, nitro, and trifluoromethyl groups, which confer distinct reactivity and electronic properties. This makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
1440512-29-7 |
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Molecular Formula |
C7H3F3N4O2 |
Molecular Weight |
232.1 |
Purity |
95 |
Origin of Product |
United States |
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